molecular formula C6H6ClNO2S B1589369 4-aminobenzenesulfonyl Chloride CAS No. 24939-24-0

4-aminobenzenesulfonyl Chloride

Cat. No.: B1589369
CAS No.: 24939-24-0
M. Wt: 191.64 g/mol
InChI Key: MTOJDBAZGOYUOZ-UHFFFAOYSA-N
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Description

4-Aminobenzenesulfonyl chloride is an organic compound with the molecular formula C6H6ClNO2S. It is a derivative of benzenesulfonyl chloride, where an amino group is substituted at the para position. This compound is known for its reactivity and is widely used in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Aminobenzenesulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 4-aminobenzenesulfonamide with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

4-aminobenzenesulfonamide+SOCl24-aminobenzenesulfonyl chloride+SO2+HCl\text{4-aminobenzenesulfonamide} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-aminobenzenesulfonamide+SOCl2​→4-aminobenzenesulfonyl chloride+SO2​+HCl

The reaction typically requires an inert atmosphere and a temperature range of 60-80°C .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch processes. The use of thionyl chloride is common due to its efficiency in converting sulfonamides to sulfonyl chlorides. The reaction is carried out in stainless steel reactors equipped with reflux condensers to manage the release of gaseous by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Aminobenzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Sulfonamides: Formed from reactions with amines.

    Sulfonate Esters: Formed from reactions with alcohols.

    4-Aminobenzenesulfonic Acid: Formed from hydrolysis.

Scientific Research Applications

4-Aminobenzenesulfonyl chloride is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-aminobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group (SO2Cl) is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical syntheses where the compound acts as a sulfonylating agent, transferring the sulfonyl group to nucleophilic substrates .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the amino group, which enhances its reactivity and makes it a versatile intermediate in various chemical reactions. Its ability to form stable sulfonamide and sulfonate ester linkages is particularly valuable in pharmaceutical and industrial applications .

Properties

IUPAC Name

4-aminobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c7-11(9,10)6-3-1-5(8)2-4-6/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTOJDBAZGOYUOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00448029
Record name 4-aminobenzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24939-24-0
Record name 4-Aminobenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24939-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-aminobenzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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